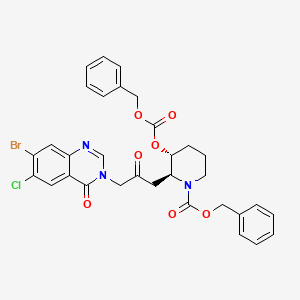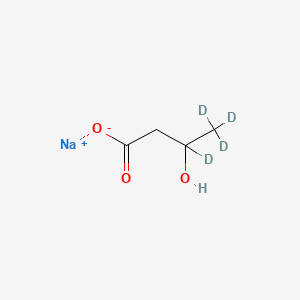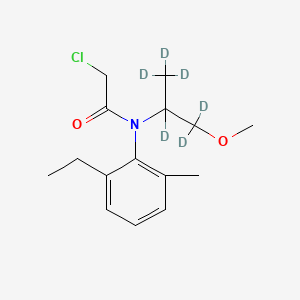
Dioxacarb-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxacarb-d3 is a synthetic compound that has been used in scientific research for its ability to interact with various biochemical and physiological processes. It is a derivative of dioxacarb, a compound that has been used in research for over 30 years. This compound is an important part of the scientific research toolkit due to its unique properties, including its stability, solubility, and its ability to interact with a wide range of biological systems.
Scientific Research Applications
Dioxacarb-d3 is a useful tool for scientific research due to its ability to interact with a wide range of biochemical and physiological processes. It has been used in research on enzyme inhibition, signal transduction, and metabolic pathways. It has also been used in studies of drug delivery, drug metabolism, and drug toxicity.
Mechanism of Action
Dioxacarb-d3 is a small molecule that is able to interact with various biochemical and physiological processes. It is able to interact with enzymes, receptors, and other proteins, which allows it to modulate the activity of these proteins. It can also bind to DNA, RNA, and other nucleic acids, which can affect gene expression and other biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, modulate signal transduction pathways, and affect gene expression. It has also been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects.
Advantages and Limitations for Lab Experiments
Dioxacarb-d3 is a useful tool for scientific research due to its stability, solubility, and low cost. It is also easy to synthesize and handle, which makes it well-suited for laboratory experiments. However, it is important to note that this compound is not water-soluble, so it must be used in a solvent system in order to be effective.
Future Directions
Dioxacarb-d3 has a wide range of potential applications in scientific research. It could be used to study enzyme inhibition, signal transduction, drug metabolism, and drug toxicity. It could also be used to study gene expression and the effects of drugs on gene expression. Additionally, it could be used to study the effects of drugs on cancer cells and to develop new drugs for the treatment of various diseases. Finally, this compound could be used to study the effects of environmental toxins on biological systems.
Synthesis Methods
Dioxacarb-d3 is synthesized from dioxacarb, a compound that is produced by the reaction of 1,4-dioxane with carbon disulfide. The reaction produces a this compound adduct, which is then purified by recrystallization. This method is simple, cost-effective, and produces a high-purity product.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dioxacarb-d3 involves the reaction of Dioxacarb with deuterium gas in the presence of a catalyst to replace the hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Dioxacarb", "Deuterium gas", "Catalyst" ], "Reaction": [ "Dissolve Dioxacarb in a suitable solvent", "Add deuterium gas to the reaction mixture", "Catalyze the reaction with a suitable catalyst", "Heat the reaction mixture to a suitable temperature", "Stir the reaction mixture for a suitable time", "Filter the reaction mixture to obtain the product Dioxacarb-d3" ] } | |
CAS RN |
1219795-12-6 |
Molecular Formula |
C11H13NO4 |
Molecular Weight |
226.246 |
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)/i1D3 |
InChI Key |
SDKQRNRRDYRQKY-FIBGUPNXSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1C2OCCO2 |
synonyms |
2-(1,3-Dioxolan-2-yl)phenol 1-(N-Methylcarbamate-d3); (Methyl-d3)carbamic Acid o-1,3-Dioxolan-2-ylphenyl Ester; 2-(1,3-Dioxolan-2-yl)phenol (Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl N-(Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl (Methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



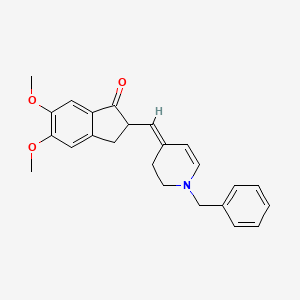
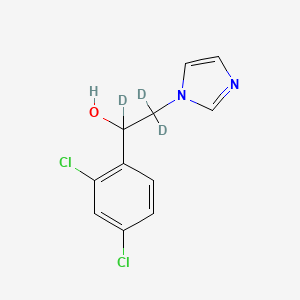
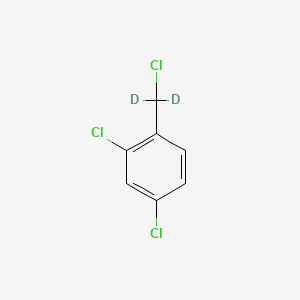
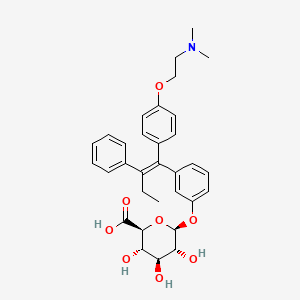
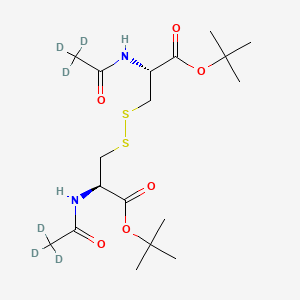
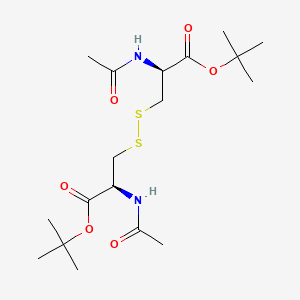
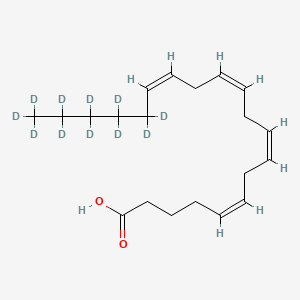
![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)
